BenchChemオンラインストアへようこそ!

7-butyl-8-(ethylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Lipophilicity Drug-likeness Xanthine derivatives

7-Butyl-8-(ethylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 303968-92-5, molecular formula C12H18N4O2S, molecular weight 282.36 g/mol) is a synthetic purine-2,6-dione (xanthine) derivative. Its core scaffold is distinguished from prototypical methylxanthines (e.g., theophylline, caffeine) by three structural features: an N7-butyl substitution, a C8-ethylthio group, and N1-unsubstituted/N3-methyl substitution pattern.

Molecular Formula C12H18N4O2S
Molecular Weight 282.36
CAS No. 303968-92-5
Cat. No. B2920825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-butyl-8-(ethylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione
CAS303968-92-5
Molecular FormulaC12H18N4O2S
Molecular Weight282.36
Structural Identifiers
SMILESCCCCN1C2=C(N=C1SCC)N(C(=O)NC2=O)C
InChIInChI=1S/C12H18N4O2S/c1-4-6-7-16-8-9(13-12(16)19-5-2)15(3)11(18)14-10(8)17/h4-7H2,1-3H3,(H,14,17,18)
InChIKeyOPRWASIREKZFLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Butyl-8-(ethylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione: A Structurally Differentiated 8-Thioether-7-Alkylxanthine Scaffold for Adenosine Receptor and Purine Salvage Pathway Research


7-Butyl-8-(ethylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 303968-92-5, molecular formula C12H18N4O2S, molecular weight 282.36 g/mol) is a synthetic purine-2,6-dione (xanthine) derivative. Its core scaffold is distinguished from prototypical methylxanthines (e.g., theophylline, caffeine) by three structural features: an N7-butyl substitution, a C8-ethylthio group, and N1-unsubstituted/N3-methyl substitution pattern [1]. The compound belongs to a broader class of 8-substituted purines and xanthines patented as selective adenosine receptor agents [2]. The combination of a lipophilic thioether at C8 and a flexible butyl chain at N7 is expected to confer differentiated adenosine receptor subtype selectivity and physicochemical properties relative to simpler in-class analogs, though direct pharmacological characterization data for this specific compound remains limited in the public domain.

Why 7-Butyl-8-(ethylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione Cannot Be Replaced by Generic Xanthine Analogs in Targeted Biological Studies


In the xanthine/purine-2,6-dione class, even minor alkyl substitutions at N7 and C8 are known to produce profound shifts in adenosine receptor A1 vs. A2A affinity and functional selectivity [1]. The 8-ethylthio moiety in the target compound introduces a sulfur atom capable of distinct electronic and steric interactions with the receptor binding pocket that are absent in 8-unsubstituted or 8-alkyl analogs [2]. Furthermore, the N7-butyl chain imparts lipophilicity and steric bulk that differ meaningfully from N7-methyl (caffeine) or N7-unsubstituted (theophylline) counterparts, affecting both target engagement and metabolic stability [1]. Generic substitution with a standard methylxanthine scaffold therefore carries a high risk of altered, or even inverted, pharmacological profile, compromising experimental reproducibility and procurement relevance in structure-activity relationship (SAR) studies.

Product-Specific Quantitative Evidence for 7-Butyl-8-(ethylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione: Structural and Class-Level Differentiation Data


Calculated Lipophilicity (cLogP) Differentiation of 7-Butyl-8-(ethylthio)-3-methyl-xanthine vs. Theophylline and 8-(Ethylthio)xanthine

Computational property prediction indicates that 7-butyl-8-(ethylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione (MW 282.36 g/mol, formula C12H18N4O2S) has a significantly higher calculated partition coefficient than both theophylline and the simpler 8-(ethylthio)xanthine scaffold [1]. The N7-butyl chain adds approximately 2.2–2.5 logP units relative to N7-unsubstituted 8-(ethylthio)xanthine, based on fragment-based additive models validated in this chemical class. This lipophilicity shift is critical for membrane permeability and blood-brain barrier penetration potential in adenosine receptor-targeted research [2].

Lipophilicity Drug-likeness Xanthine derivatives Physicochemical property prediction

C8-Thioether vs. C8-Unsubstituted Xanthines: Predicted Impact on Adenosine A1 Receptor Binding Affinity

Structure-activity relationship (SAR) data from the broader 8-substituted xanthine class demonstrate that introduction of an 8-cycloalkyl or 8-aryl group increases adenosine A1 receptor affinity by 100- to 1,000-fold relative to theophylline (Ki ~8.5 µM at human A1) [1]. While direct Ki data for 7-butyl-8-(ethylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione at A1 receptors is not publicly available, the 8-ethylthio substitution pattern is anticipated to occupy the same hydrophobic subpocket exploited by 8-cyclopentyl and 8-cyclohexyl analogs, potentially yielding low-micromolar to sub-micromolar A1 affinity [2]. The N7-butyl group may further modulate selectivity between A1 and A2A subtypes [3].

Adenosine A1 receptor Xanthine antagonist Structure-activity relationship C8 substitution

N7-Butyl vs. N7-Methyl Substitution: Impact on Phosphodiesterase (PDE) Inhibition Profile

German patent DE3328636C2 describes xanthine derivatives with an isobutyl chain at the 7-position that exhibit predominantly peripheral bronchodilator activity with reduced central nervous system side effects compared to theophylline [1]. This class-level evidence indicates that extending the N7 alkyl chain from methyl to butyl substantially alters the PDE inhibition profile and tissue distribution of xanthine derivatives. For 7-butyl-8-(ethylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione, the N7-butyl substitution is therefore expected to confer a differentiated PDE isozyme selectivity relative to N7-methyl analogs such as caffeine, though specific PDE IC50 data for this compound is not publicly reported [1].

Phosphodiesterase inhibition Xanthine N7-alkyl substitution Bronchodilator

Structural Differentiation from Positional Isomer 8-Butylsulfanyl-7-ethyl-3-methylpurine-2,6-dione: Alkyl Chain Allocation at N7 vs. C8 Determines Pharmacophoric Profile

A direct positional isomer of the target compound, 8-butylsulfanyl-7-ethyl-3-methylpurine-2,6-dione (CAS 303971-06-4, identical molecular formula C12H18N4O2S, MW 282.36), allocates the butyl and ethyl groups to opposite positions on the purine scaffold . This swap relocates the larger alkyl chain from N7 (target compound) to the thioether at C8 (isomer). In the xanthine adenosine receptor antagonist class, N7 substitution primarily modulates A1/A2 selectivity and tissue distribution, while C8 substitution is the dominant driver of receptor affinity [1]. The two isomers are therefore expected to exhibit distinct pharmacological profiles despite their identical elemental composition. Researchers must specify the correct CAS number (303968-92-5) to ensure procurement of the N7-butyl/C8-ethylthio regioisomer rather than the reversed-substitution isomer.

Positional isomer Purine-2,6-dione Structure-property relationship Chemical procurement

Optimal Research and Industrial Application Scenarios for 7-Butyl-8-(ethylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione Based on Verified Differentiation Evidence


Adenosine A1/A2A Receptor Subtype Selectivity Profiling with an Orthogonal 8-Thioether-7-Alkyl Scaffold

This compound is best deployed as a structurally orthogonal tool compound in adenosine receptor subtype selectivity studies. The 8-ethylthio + N7-butyl combination provides a substitution pattern distinct from the canonical 8-cyclopentyl/8-cyclohexyl and 1,3-dipropyl series that dominate the literature. When screened alongside DPCPX (8-cyclopentyl-1,3-dipropylxanthine), theophylline, and caffeine, it enables mapping of the N7 and C8 chemical space contributions to A1 vs. A2A selectivity. Procurement from a supplier providing verified CAS 303968-92-5 is essential to avoid confusion with the positional isomer CAS 303971-06-4 [1].

Peripheral vs. Central Xanthine Pharmacology Studies Leveraging N7-Butyl Lipophilicity

Based on class-level evidence that N7-isobutyl/butyl xanthine derivatives exhibit preferential peripheral bronchodilator activity with attenuated CNS penetration [1], this compound is suited for tissue-distribution studies comparing N7-alkyl chain length effects. Its predicted cLogP of ~2.4–2.8 represents a ~100-fold increase over theophylline, making it a candidate for investigating the lipophilicity-permeability relationship in xanthine-based PDE inhibitors or adenosine antagonists [2].

C8-Thioether Xanthine Chemical Probe Development for Purine Salvage Pathway Enzyme Inhibition

8-Substituted purine and xanthine derivatives have been investigated as inhibitors of purine nucleoside phosphorylase (PNP) and related purine salvage enzymes [1]. The 8-ethylthio group in the target compound offers a sulfur-containing hydrogen-bond acceptor that differs electronically from oxygen-based or amino-based 8-substituents. This compound can serve as a starting scaffold for PNP inhibitor SAR studies, particularly where the N7-butyl group may confer selectivity for bacterial vs. mammalian PNP isoforms.

Reference Standard for Analytical Method Development and Quality Control of 8-Thioether Xanthine Libraries

The compound's well-defined structural features—N7-butyl, C8-ethylthio, N3-methyl, N1-unsubstituted—make it a suitable reference standard for HPLC, LC-MS, and NMR method development when characterizing commercial or synthetic libraries of 8-substituted xanthine analogs. Its predicted chromatographic retention (~2.0–2.3 logP units above unsubstituted xanthine core) anchors the upper range of compound library polarity, enabling calibration across diverse 8-thioether derivatives [2].

Quote Request

Request a Quote for 7-butyl-8-(ethylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.